5-(2-Hydroxyethoxy)picolinaldehyde
Description
5-(2-Hydroxyethoxy)picolinaldehyde is a substituted picolinaldehyde derivative featuring a pyridine ring with a formyl (-CHO) group at the 2-position and a 2-hydroxyethoxy (-OCH₂CH₂OH) substituent at the 5-position. This compound is structurally significant due to its dual functional groups: the aldehyde moiety enables nucleophilic reactions (e.g., condensation or Schiff base formation), while the hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity. For example, derivatives of picolinaldehyde are used as intermediates in drug synthesis, such as ticagrelor, an antiplatelet agent, where the 5-(2-hydroxyethoxy) group contributes to solubility and bioavailability .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-(2-hydroxyethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)9-5-8/h1-2,5-6,10H,3-4H2 |
InChI Key |
CERRCUPNFBVJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCO)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
(i) Substituent Electronic Effects
- This compound : The hydroxyethoxy group donates electrons via oxygen lone pairs, slightly activating the aldehyde for nucleophilic attacks. Its hydroxyl group enhances solubility in polar solvents, a critical feature for drug formulations .
- However, steric hindrance from the pyridine ring may reduce reaction yields (44% reported) .
- TTF-picolinaldehyde derivatives : The TTF group is highly electron-rich, enabling redox-active behavior and fluorescence-based anion sensing. This property is absent in this compound, limiting its utility in electroactive materials .
- 5-(Trifluoromethyl)picolinaldehyde : The -CF₃ group strongly withdraws electrons, deactivating the aldehyde and reducing nucleophilic reactivity. This makes it suitable for stable intermediates in harsh synthetic conditions .
(ii) Physicochemical and Functional Differences
- Solubility : The hydroxyethoxy group in this compound likely confers higher water solubility compared to the lipophilic -CF₃ and TTF analogs. For example, 5-(trifluoromethyl)picolinaldehyde has a Log S value of 0.42, indicating poor aqueous solubility .
- Synthetic Utility : While this compound is inferred to be compatible with wet granulation (as seen in ticagrelor formulations) , TTF derivatives require specialized conditions (e.g., Pd-catalyzed cross-coupling) due to their complex substituents .
- Biological Activity : The hydroxyethoxy group’s polarity may reduce membrane permeability compared to -CF₃, which enhances BBB penetration in drug candidates .
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